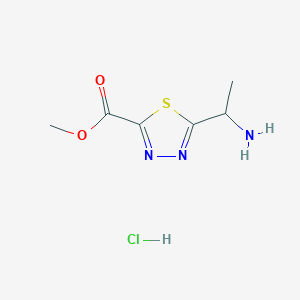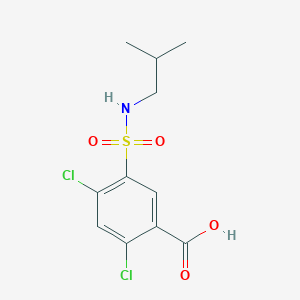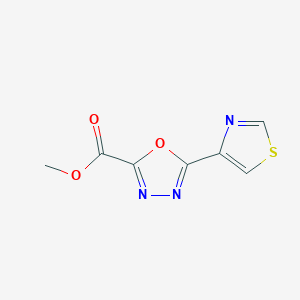![molecular formula C23H23N5O4 B2837895 2-(benzo[d][1,3]dioxol-5-yloxy)-N-(6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl)acetamide CAS No. 1396673-47-4](/img/structure/B2837895.png)
2-(benzo[d][1,3]dioxol-5-yloxy)-N-(6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-(benzo[d][1,3]dioxol-5-yloxy)-N-(6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl)acetamide” is a derivative of benzo[d][1,3]dioxol-5-yl . It has been studied for its potential biological activities .
Synthesis Analysis
The synthesis of this compound involves the design and creation of a series of chalcone derivatives . These molecules have shown promising cytotoxic activity with IC 50 values ranging from 5.24 to 63.12 μm .Molecular Structure Analysis
The molecular structure of this compound is derived from benzo[d][1,3]dioxol-5-yl . Further details about the molecular structure are not available in the retrieved sources.Chemical Reactions Analysis
The chemical reactions involving this compound are related to its synthesis. The compound is part of a series of chalcone derivatives that were designed, synthesized, and evaluated for their cytotoxic potential .Aplicaciones Científicas De Investigación
Radiosynthesis for PET Imaging
The development and application of novel radioligands for positron emission tomography (PET) imaging, such as DPA-714 and its derivatives, showcase the importance of chemical synthesis in advancing neuroimaging techniques. These compounds, characterized by complex acetamide structures, are utilized for imaging the translocator protein (18 kDa), highlighting their role in studying brain inflammation and neurodegenerative diseases (Dollé et al., 2008).
Structure-Activity Relationship (SAR) Studies
The investigation into the structure-activity relationships of 2-aminopyrimidine-containing histamine H4 receptor ligands demonstrates the critical role of chemical modifications in enhancing the therapeutic potential of compounds. Through systematic modifications, researchers were able to identify compounds with significant in vitro potency and in vivo anti-inflammatory and antinociceptive activities (Altenbach et al., 2008).
Synthesis and Evaluation of Pyrazolopyrimidines
Research on the synthesis and biological evaluation of novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents underlines the application of synthetic chemistry in discovering new therapeutic agents. These compounds were synthesized through various chemical reactions and tested for their cytotoxic and enzyme inhibition activities, showcasing the intersection of chemistry and pharmacology (Rahmouni et al., 2016).
Antimicrobial and Anti-inflammatory Research
Studies on new heterocycles incorporating thiadiazole moiety against the cotton leafworm, and the development of benzodifuranyl derivatives as anti-inflammatory and analgesic agents, highlight the role of novel chemical compounds in addressing agricultural and medical challenges. These research efforts demonstrate the vast potential of chemical synthesis in creating solutions for health and environmental issues (Fadda et al., 2017); (Abu‐Hashem et al., 2020).
Propiedades
IUPAC Name |
2-(1,3-benzodioxol-5-yloxy)-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O4/c29-23(14-30-18-6-7-19-20(12-18)32-16-31-19)26-21-13-22(25-15-24-21)28-10-8-27(9-11-28)17-4-2-1-3-5-17/h1-7,12-13,15H,8-11,14,16H2,(H,24,25,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJHGTDXQHLUOGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NC=NC(=C3)NC(=O)COC4=CC5=C(C=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-{[(1R,2S,6R,7S)-3,5-dioxo-4,10-dioxatricyclo[5.2.1.0^{2,6}]decan-1-yl]methyl}-4-methylbenzene-1-sulfonamide](/img/structure/B2837817.png)
![N-(3-acetylphenyl)-4-[2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl]-1-piperazinecarbothioamide](/img/structure/B2837818.png)

![N-(cyanomethyl)-3-ethoxy-N-(propan-2-yl)-4-[(pyridin-4-yl)methoxy]benzamide](/img/structure/B2837821.png)

![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2,6-difluorobenzamide](/img/structure/B2837824.png)



![N-[3-(4-Naphthalen-1-ylpiperidin-1-yl)-3-oxopropyl]prop-2-enamide](/img/structure/B2837834.png)